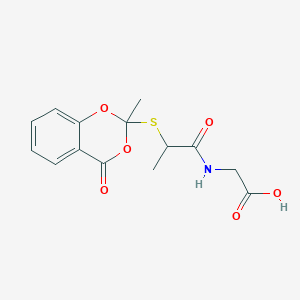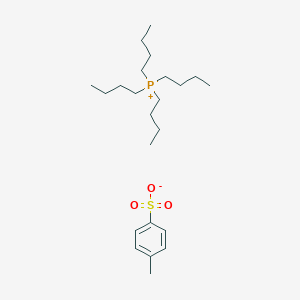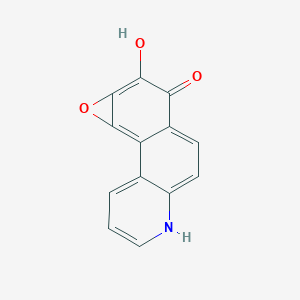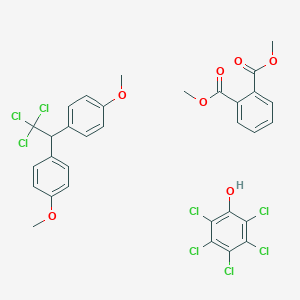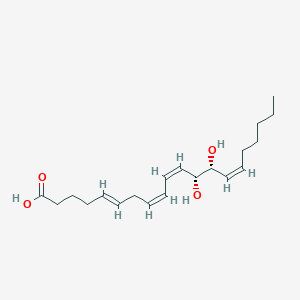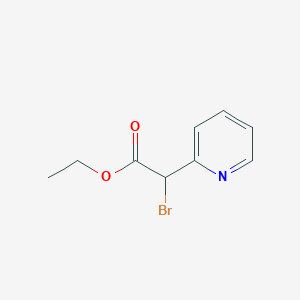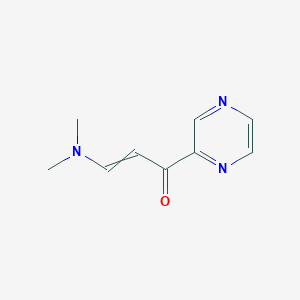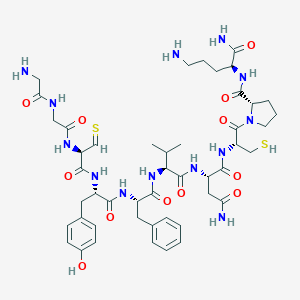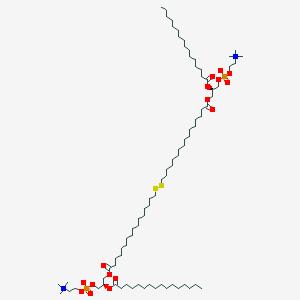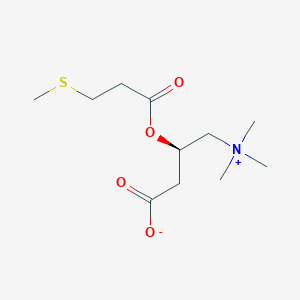
Methylthiopropionylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylthiopropionylcarnitine (MTPC) is a naturally occurring compound found in various food sources, including garlic, onions, and cruciferous vegetables. It is a derivative of carnitine, a quaternary ammonium compound that plays a critical role in fatty acid metabolism. MTPC has recently gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Methylthiopropionylcarnitine exerts its effects through several mechanisms. One of the primary mechanisms is through the activation of peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that plays a critical role in lipid metabolism. Methylthiopropionylcarnitine also activates AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism. Additionally, Methylthiopropionylcarnitine has been shown to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
Effets Biochimiques Et Physiologiques
Methylthiopropionylcarnitine has been shown to have numerous biochemical and physiological effects. One of the primary effects is the stimulation of fatty acid oxidation, which leads to increased energy production. Methylthiopropionylcarnitine has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties and may help reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Methylthiopropionylcarnitine in lab experiments is its ability to stimulate fatty acid oxidation. This makes it a useful tool for studying lipid metabolism and energy production. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may be useful for studying the effects of inflammation on various physiological processes. However, one of the limitations of using Methylthiopropionylcarnitine in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Orientations Futures
There are numerous future directions for research on Methylthiopropionylcarnitine. One area of interest is in the development of Methylthiopropionylcarnitine-based therapies for the treatment of cardiovascular disease. Additionally, Methylthiopropionylcarnitine may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of Methylthiopropionylcarnitine in these contexts. Additionally, more research is needed to understand the mechanisms of action of Methylthiopropionylcarnitine and how it interacts with other compounds in the body.
Conclusion:
Methylthiopropionylcarnitine is a naturally occurring compound with numerous potential therapeutic applications. It stimulates fatty acid oxidation, reduces triglyceride levels, and has anti-inflammatory properties. Methylthiopropionylcarnitine has been the subject of numerous scientific studies and has shown promise in the treatment of cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanisms of action of Methylthiopropionylcarnitine and its potential applications in medicine.
Méthodes De Synthèse
Methylthiopropionylcarnitine is synthesized from methionine, an essential amino acid found in many proteins. The synthesis process involves the conversion of methionine to S-methylcysteine, followed by the formation of Methylthiopropionylcarnitine through the action of an enzyme called carnitine palmitoyltransferase 2 (CPT2). This process occurs in the liver and other tissues in the body.
Applications De Recherche Scientifique
Methylthiopropionylcarnitine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiovascular disease. Methylthiopropionylcarnitine has been shown to improve cardiac function and reduce the risk of heart failure in animal models. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may help reduce the risk of atherosclerosis.
Propriétés
Numéro CAS |
111640-10-9 |
|---|---|
Nom du produit |
Methylthiopropionylcarnitine |
Formule moléculaire |
C11H21NO4S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
CQOQLOIRKUFXKA-SECBINFHSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
Synonymes |
methylthiopropionylcarnitine MTP-carnitine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



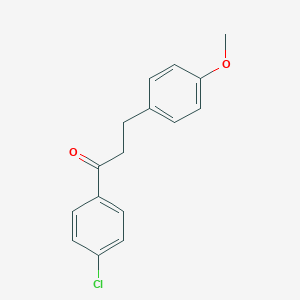
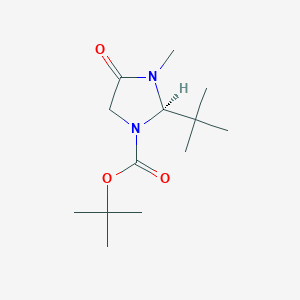
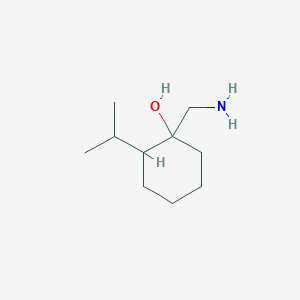
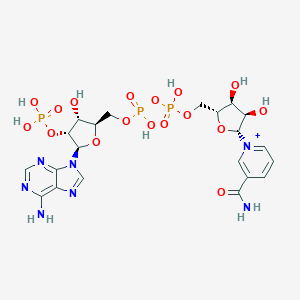
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
